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Compound of Interest

Compound Name: 3-(2-Methylphenyl)propionic acid

Cat. No.: B181665

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 3-(2-
Methylphenyl)propionic acid, a key molecule in various research and development
applications. This document is intended for researchers, scientists, and professionals in drug
development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data.

Executive Summary

3-(2-Methylphenyl)propionic acid (C10H12032) is a carboxylic acid derivative with significant
interest in chemical synthesis and pharmaceutical research. A thorough understanding of its
spectral characteristics is fundamental for its identification, characterization, and quality control.
This guide presents a consolidated summary of its *H NMR, 3C NMR, IR, and mass spectral
data, supported by detailed experimental protocols and a visual workflow for spectral analysis.

Spectral Data Summary

The following tables summarize the key spectral data for 3-(2-Methylphenyl)propionic acid.

Table 1: *H NMR Spectral Data
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
~11-12 Singlet (broad) 1H -COOH
_ Aromatic protons
~7.1-7.2 Multiplet 4H
(CeHa)
] -CH:- (alpha to
~2.9 Triplet 2H o
aromatic ring)
] -CH:- (alpha to
~2.6 Triplet 2H
carboxyl group)
~2.3 Singlet 3H -CHs
13
Chemical Shift (8) ppm Assignment
~179 -COOH
~138 Quaternary aromatic carbon (C-CHs)
~136 Quaternary aromatic carbon (C-CH2)
~130 Aromatic CH
~126 Aromatic CH
~126 Aromatic CH
~125 Aromatic CH
~34 -CH:- (alpha to carboxyl group)
~29 -CH:- (alpha to aromatic ring)
~19 -CHs
Table 3: IR Spectral Data
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Wavenumber (cm~?) Description of Vibration Functional Group
2500-3300 (broad) O-H stretch Carboxylic Acid
~2930, 2860 C-H stretch (aliphatic) Alkyl

~1700 C=0 stretch Carboxylic Acid
~1600, 1490 C=C stretch Aromatic Ring
~1410 O-H bend Carboxylic Acid
~1290 C-O stretch Carboxylic Acid
~740 C-H bend (ortho-disubstituted)  Aromatic Ring

ble 4: E El ization)

m/z Proposed Fragment

164 [M]* (Molecular lon)

149 [M - CHs]*

119 [M - COOH]*

105 [CsHo]* (Tropylium ion derivative)
91 [C7H7]* (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a
solid organic compound such as 3-(2-Methylphenyl)propionic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 3-(2-Methylphenyl)propionic acid is
dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a standard 5 mm
NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard
(6 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
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e 1H NMR Acquisition: The *H NMR spectrum is acquired on a 300, 400, or 500 MHz
spectrometer. Standard acquisition parameters include a 30-45 degree pulse angle, a
relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-
to-noise ratio.

e 13C NMR Acquisition: The 3C NMR spectrum is acquired on the same instrument, typically
operating at 75, 100, or 125 MHz. A proton-decoupled pulse sequence is used to simplify the
spectrum to single lines for each unique carbon atom. Due to the low natural abundance of
13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5
seconds) are typically required.

Fourier-Transform Infrared (FTIR) Spectroscopy

The infrared spectrum can be obtained using the Attenuated Total Reflectance (ATR) or
Potassium Bromide (KBr) pellet method.

o ATR Method:

o A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond
or zinc selenide).

o Pressure is applied to ensure good contact between the sample and the crystal.

o The IR spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm~1.
A background spectrum of the clean, empty ATR crystal is recorded beforehand and
automatically subtracted.

o KBr Pellet Method:

o Approximately 1-2 mg of the sample is finely ground with ~100-200 mg of dry KBr powder
in an agate mortar and pestle.

o The mixture is compressed in a die under high pressure to form a transparent or
translucent pellet.

o The pelletis placed in the sample holder of the FTIR spectrometer and the spectrum is
recorded. A background spectrum is typically run on the empty sample compartment.
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Mass Spectrometry (MS)

Electron lonization (EI) is a common method for the mass analysis of small, volatile organic
molecules.

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
often via a direct insertion probe or after separation by gas chromatography (GC-MS). The
sample is heated to ensure volatilization.

« lonization: In the ion source, the gaseous sample molecules are bombarded with a beam of
high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment in
a reproducible manner.

e Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment
ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The abundance of each ion is measured by a detector, generating a mass
spectrum which is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-(2-Methylphenyl)propionic acid.
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Caption: Workflow for the spectroscopic analysis of 3-(2-Methylphenyl)propionic acid.

« To cite this document: BenchChem. [Spectral Analysis of 3-(2-Methylphenyl)propionic Acid: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b181665#3-2-methylphenyl-propionic-acid-spectral-
data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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